molecular formula C10H8N2O2 B8659410 2-Amino-6-phenyl-1,3-oxazine-4-one

2-Amino-6-phenyl-1,3-oxazine-4-one

Cat. No.: B8659410
M. Wt: 188.18 g/mol
InChI Key: LYPBBLWHWXCLDP-UHFFFAOYSA-N
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Description

2-Amino-6-phenyl-1,3-oxazine-4-one is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-amino-6-phenyl-1,3-oxazin-4-one

InChI

InChI=1S/C10H8N2O2/c11-10-12-9(13)6-8(14-10)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)

InChI Key

LYPBBLWHWXCLDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(O2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 9.45 g (0.034M) of methylthiopseudourea H2SO4 is added 40.0 ml of H2O+8.0 g (0.142M) of KOH. With vigorous stirring, 12.0 g (0.0625M) of ethyl benzoylacetate (Aldrich) is also added and the heterogenous mixture allowed to stir at ambient temperature for 18 hours. The resulting solids are filtered and washed very well with H2O followed by ether. The solids are dried at 60° C. in a vacuum oven to yield 7.20 g (61.3 percent) of 2-amino-6-phenyl-1,3-oxazine-4-one. An analytical sample is recrystallized from 95 percent EtOH:DMF to yield 2-amino-6-phenyl-1,3-oxazine-4-one (m.p. 244-246 d).
Quantity
9.45 g
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reactant
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40 mL
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12 g
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Synthesis routes and methods II

Procedure details

To 9.45 g (0.034 M) of methylthiopseudourea H2SO4 is added 40.0 ml of H2O+8.0 g (0.142 M) of KOH. With vigorous stirring, 12.0 9 (0.0625 M) of ethyl benzoylacetate (Aldrich) is also added and the heterogenous mixture allowed to stir at ambient temperature for 18 hours. The resulting solids are filtered and washed very well with H2O followed by ether. The solids are dried at 60° C. in a vacuum oven to yield 7.20 g (61.3 percent) of 2-amino-6-phenyl-1,3-oxazine-4-one. An analytical sample is recrystallized from 95 percent EtOH:DMF to yield 2-amino-6-phenyl-1,3-oxazine-4-one (m.p. 244-246 d).
Quantity
9.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
9
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.